molecular formula C10H12Cl2N2O B12791142 N,N-bis(2-chloroethyl)-4-nitrosoaniline CAS No. 779-28-2

N,N-bis(2-chloroethyl)-4-nitrosoaniline

Cat. No.: B12791142
CAS No.: 779-28-2
M. Wt: 247.12 g/mol
InChI Key: IVHPTUBKIPTOOT-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-nitrosoaniline is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine This compound is characterized by the presence of two chloroethyl groups and a nitroso group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-nitrosoaniline typically involves the reaction of 4-nitrosoaniline with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents such as chloroform and specific pH buffers to optimize the reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. The use of advanced equipment and monitoring systems helps maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to other functional groups, such as amines.

    Substitution: The chloroethyl groups can participate in substitution reactions, where other groups replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

N,N-bis(2-chloroethyl)-4-nitrosoaniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential use in developing therapeutic agents, particularly in cancer treatment due to its alkylating properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4-nitrosoaniline involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of a nitroso group.

    N,N-bis(2-chloroethyl)hydrazine: Contains a hydrazine group instead of an aniline ring.

    N,N-bis(2-chloroethyl)urea: Features a urea group in place of the nitroso group.

Uniqueness

N,N-bis(2-chloroethyl)-4-nitrosoaniline is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties.

Properties

CAS No.

779-28-2

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-nitrosoaniline

InChI

InChI=1S/C10H12Cl2N2O/c11-5-7-14(8-6-12)10-3-1-9(13-15)2-4-10/h1-4H,5-8H2

InChI Key

IVHPTUBKIPTOOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=O)N(CCCl)CCCl

Origin of Product

United States

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